Diisopropyl Chloromalonate: A Technical Overview of Chemical Properties and Synthetic Methodologies
Diisopropyl Chloromalonate: A Technical Overview of Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl chloromalonate is a halogenated diester of malonic acid. While specific public data on this compound is limited, this guide provides a comprehensive overview of its known and expected chemical properties, drawing on information from closely related analogs. This document summarizes available data, outlines a general synthetic approach, and discusses its potential reactivity, offering a valuable resource for researchers in organic synthesis and drug discovery.
Core Chemical Properties
Currently, detailed experimental data for diisopropyl chloromalonate is not widely available in public literature. The following table summarizes its basic identifiers.[1]
| Property | Value | Source |
| CAS Number | 116250-89-6 | [1] |
| Molecular Formula | C₉H₁₅ClO₄ | [1] |
| Synonyms | dipropan-2-yl 2-chloropropanedioate, Propanedioic acid, chloro-, bis(1-methylethyl) ester | [1] |
To provide a more comprehensive understanding, the following table presents data for the closely related compounds, diisopropyl malonate and diethyl chloromalonate. These values can be used to estimate the properties of diisopropyl chloromalonate.
| Property | Diisopropyl Malonate | Diethyl Chloromalonate |
| Molecular Formula | C₉H₁₆O₄ | C₇H₁₁ClO₄ |
| Molecular Weight | 188.22 g/mol | 194.61 g/mol |
| Boiling Point | 93-95 °C / 12 mmHg | Not available |
| Density | 0.991 g/mL at 25 °C | 1.204 g/mL at 25 °C |
| Refractive Index | n20/D 1.412 | n20/D 1.432 |
Synthesis and Purification: Experimental Protocols
General Chlorination of a Dialkyl Malonate (Adaptable for Diisopropyl Malonate)
Materials:
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Diisopropyl malonate
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Sulfuryl chloride (SO₂Cl₂)
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Inert solvent (e.g., dichloromethane or toluene)
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Nitrogen or Argon gas
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Reaction flask
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Stirring apparatus
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Dropping funnel
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Condenser
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Distillation apparatus
Procedure:
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A reaction flask is charged with diisopropyl malonate under an inert atmosphere (e.g., nitrogen).
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An equimolar amount of sulfuryl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 20-25°C.
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The reaction mixture is then gently heated to 40-45°C and maintained for several hours.
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The progress of the reaction should be monitored by a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of the starting material.
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Upon completion, the reaction mixture is cooled to room temperature.
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The crude product can be purified by fractional distillation under reduced pressure to remove any unreacted starting material and byproducts.
Purification:
For malonate derivatives, purification is often achieved through vacuum distillation.[3] For diisopropyl malonate, a boiling point of 93–95°C at 12 mmHg is reported, which can be used as a reference for the purification of the chlorinated analog.[3]
Reactivity and Chemical Behavior
The reactivity of diisopropyl chloromalonate is dictated by the presence of the ester functional groups and the alpha-chloro substituent.
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Nucleophilic Substitution: The chlorine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. This allows for the introduction of various functional groups at this position.
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Ester Hydrolysis: Like other esters, diisopropyl chloromalonate can be hydrolyzed to the corresponding malonic acid derivative under acidic or basic conditions.[3]
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Domino Reactions: Dialkyl halomalonates are known to participate in domino reactions, which can be a powerful tool for the synthesis of complex molecules. For instance, diethyl chloromalonate is used in domino reactions to synthesize functionalized 2,3-dihydrobenzofurans.[4]
The isopropyl groups in diisopropyl chloromalonate are expected to introduce significant steric hindrance compared to their ethyl or methyl counterparts. This steric bulk can influence the reactivity and selectivity of its reactions.[3]
Safety and Handling
Specific safety data for diisopropyl chloromalonate is not available. However, based on the data for diethyl chloromalonate, it should be handled with care. Diethyl chloromalonate is classified as a substance that causes severe skin burns and eye damage.[5][6]
General Handling Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water and seek medical attention.
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Store in a tightly closed container in a cool, dry place away from incompatible materials.
Logical Relationships and Workflows
The following diagrams illustrate the general synthesis workflow and the key chemical relationships of diisopropyl chloromalonate.
References
- 1. parchem.com [parchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Diisopropyl malonate | 13195-64-7 | Benchchem [benchchem.com]
- 4. Diethyl chloromalonate 95 14064-10-9 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Diethyl chloromalonate | C7H11ClO4 | CID 84182 - PubChem [pubchem.ncbi.nlm.nih.gov]
